Cas no 22339-08-8 ((+)-trans-Verbenol)
(+)-trans-Verbenol Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1R,2S,5R)-
- 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol
- (1R-(1alpha,2alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1)hept-3-en-2-ol
- AI3-23133
- Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, trans-(+)-
- UNII-3GPQ3N9L8Q
- (+)-trans-Verbenol
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- Inchi: 1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m1/s1
- InChI Key: WONIGEXYPVIKFS-VGMNWLOBSA-N
- SMILES: O[C@H]1C=C(C)[C@H]2C[C@@H]1C2(C)C
Computed Properties
- Exact Mass: 152.12018
Experimental Properties
- PSA: 20.23
(+)-trans-Verbenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | V128020-25mg |
(+)-trans-Verbenol |
22339-08-8 | 25mg |
$ 246.00 | 2023-09-05 | ||
| TRC | V128020-100mg |
(+)-trans-Verbenol |
22339-08-8 | 100mg |
$ 936.00 | 2023-09-05 | ||
| TRC | V128020-250mg |
(+)-trans-Verbenol |
22339-08-8 | 250mg |
$ 1880.00 | 2023-09-05 |
(+)-trans-Verbenol Related Literature
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1. Stereochemistry of the verbenolsM. A. Cooper,J. R. Salmon,D. Whittaker,U. Scheidegger J. Chem. Soc. B 1967 1259
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2. 423. The reaction of α-pinene with lead tetra-acetateG. H. Whitham J. Chem. Soc. 1961 2232
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Susana Blanco,Juan Carlos López,Assimo Maris Phys. Chem. Chem. Phys. 2020 22 5729
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J. B. Harborne Nat. Prod. Rep. 1986 3 323
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Bhahwal Ali Shah,Ghulam Nabi Qazi,Subhash Chandra Taneja Nat. Prod. Rep. 2009 26 72
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Echinophora tournefortii
Additional information on (+)-trans-Verbenol
Recent Advances in the Study of (+)-trans-Verbenol (CAS: 22339-08-8) in Chemical Biology and Pharmaceutical Research
The compound (+)-trans-Verbenol (CAS: 22339-08-8) has garnered significant attention in recent years due to its diverse biological activities and potential applications in pharmaceutical development. As a monoterpenoid alcohol, it is naturally found in essential oils of various plants and has been studied for its antimicrobial, anti-inflammatory, and neuroprotective properties. This research brief aims to summarize the latest findings related to (+)-trans-Verbenol, focusing on its chemical properties, mechanisms of action, and therapeutic potential.
Recent studies have highlighted the role of (+)-trans-Verbenol in modulating cellular signaling pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its ability to inhibit the NF-κB pathway, suggesting potential applications in treating inflammatory diseases. The study utilized molecular docking simulations and in vitro assays to elucidate the compound's interaction with key proteins in this pathway, providing a structural basis for its bioactivity.
In the field of antimicrobial research, (+)-trans-Verbenol has shown promising activity against drug-resistant bacterial strains. A team from the University of Tokyo reported in Antimicrobial Agents and Chemotherapy that the compound exhibits synergistic effects when combined with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of efflux pumps.
Neuropharmacological investigations have revealed interesting properties of (+)-trans-Verbenol as well. Research published in Neurochemical Research (2024) demonstrated its neuroprotective effects in models of Parkinson's disease, potentially through modulation of dopamine receptors and antioxidant activity. These findings open new avenues for developing therapies for neurodegenerative disorders.
From a chemical perspective, advances in the synthesis of (+)-trans-Verbenol have been achieved through biocatalytic methods. A recent study in Green Chemistry described an efficient enzymatic synthesis route using engineered cytochrome P450 enzymes, offering improved yield and stereoselectivity compared to traditional chemical synthesis methods.
The pharmacokinetic profile of (+)-trans-Verbenol has also been investigated, with studies showing favorable absorption and distribution characteristics. However, challenges remain in optimizing its metabolic stability and bioavailability, as reported in a 2024 issue of Drug Metabolism and Disposition.
In conclusion, (+)-trans-Verbenol (CAS: 22339-08-8) represents a promising scaffold for drug development across multiple therapeutic areas. Current research efforts are focusing on structural optimization, formulation development, and preclinical evaluation of its various biological activities. The compound's multifaceted pharmacological profile continues to make it an attractive subject for interdisciplinary research in chemical biology and pharmaceutical sciences.
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